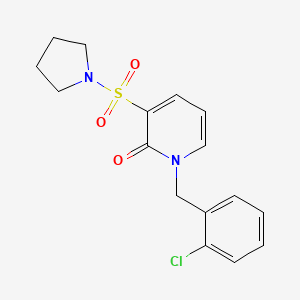

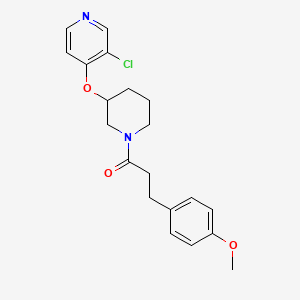

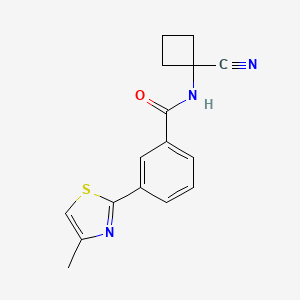

![molecular formula C9H11N3 B2589701 2-Imidazo[1,2-a]pyridin-8-ylethanamine CAS No. 1501628-74-5](/img/structure/B2589701.png)

2-Imidazo[1,2-a]pyridin-8-ylethanamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Imidazo[1,2-a]pyridin-8-ylethanamine is a compound that belongs to the class of imidazopyridines, which are important fused bicyclic 5–6 heterocycles . This moiety is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . It is also useful in material science because of its structural character .

Synthesis Analysis

The synthesis of this scaffold can be achieved employing different strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . These methods have been employed in the synthesis of various imidazo[1,2-a]pyridine derivatives .Molecular Structure Analysis

The molecular structure of this compound is characterized by a fused bicyclic 5–6 heterocycle . This structure is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry .Chemical Reactions Analysis

The direct functionalization of this valuable scaffold has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives . This can be achieved through various chemosynthetic methodologies such as multicomponent reactions, condensation reactions, intramolecular cyclizations, tandem reaction, carbon–hydrogen, carbon–carbon, carbon–nitrogen bond formation .Scientific Research Applications

Pharmacological Properties and Therapeutic Potential

Imidazo[1,2-a]pyridines are recognized for their significant pharmacological properties, with 2-Imidazo[1,2-a]pyridin-8-ylethanamine being no exception. This compound has been studied for its potential as a therapeutic agent in various medical conditions due to its broad spectrum of biological activities. Research indicates that it has applications in anticancer, antimycobacterial, antileishmanial, anticonvulsant, antimicrobial, antiviral, antidiabetic, and as a proton pump inhibitor among others. This wide range of applications highlights its potential as a versatile therapeutic agent (Deep et al., 2016).

Synthesis and Chemical Modifications

The synthesis and functionalization of imidazo[1,2-a]pyridines, including this compound, have been areas of active research. New methods for preparing and modifying this compound have been developed to enhance its biological activity and solubility, making it more effective for pharmaceutical applications. Techniques such as C-H functionalization for C-S bond formation have been explored to synthesize functionalized derivatives under mild reaction conditions, which is crucial for pharmaceutical applications (Ravi & Adimurthy, 2017).

Anti-Infectious and Anticholinesterase Potential

Research has also focused on the anti-infectious and anticholinesterase potential of imidazo[1,2-a]pyridine-based compounds. These studies have demonstrated the clinical importance of these compounds in treating heart and circulatory failures, with many derivatives under development for pharmaceutical uses. Specific imidazo[1,2-a]pyridine-based derivatives have shown potential as AChE inhibitors, indicating their possible use in treating neurodegenerative diseases (Kwong et al., 2019).

Mechanism of Action

Target of Action

Imidazo[1,2-a]pyridines, a class of compounds to which 2-imidazo[1,2-a]pyridin-8-ylethanamine belongs, are known to be valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry .

Mode of Action

It is known that imidazo[1,2-a]pyridines can be functionalized through various strategies such as transition metal catalysis, metal-free oxidation, and photocatalysis . These strategies could potentially influence the interaction of this compound with its targets.

Biochemical Pathways

The functionalization of imidazo[1,2-a]pyridines, including this compound, through radical reactions is a topic of recent research .

Result of Action

Certain imidazo[1,2-a]pyridine derivatives have been found to exhibit anticancer properties , and others have shown antifungal activity

Action Environment

It is known that the synthesis of imidazo[1,2-a]pyridines can be influenced by the choice of solvent and heating conditions . These factors could potentially influence the action of this compound.

Safety and Hazards

Future Directions

Imidazo[1,2-a]pyridines have been receiving significant attention in the synthetic chemistry community due to their wide range of applications in medicinal chemistry . The development of new chemosynthetic strategies and drug development due to its wide range of applications in medicinal chemistry is a potential future direction .

Properties

IUPAC Name |

2-imidazo[1,2-a]pyridin-8-ylethanamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3/c10-4-3-8-2-1-6-12-7-5-11-9(8)12/h1-2,5-7H,3-4,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WELOARWQSKVSDU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C=CN=C2C(=C1)CCN |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-([(Tert-butoxy)carbonyl]amino)-3-(oxan-2-yl)propanoic acid](/img/structure/B2589620.png)

![[2-(Naphthalen-1-ylamino)-2-oxoethyl] 6-chloropyridine-3-carboxylate](/img/structure/B2589621.png)

![methyl 4-[({[1-(4-{[(2-furylmethyl)amino]carbonyl}phenyl)-1H-imidazol-2-yl]thio}acetyl)amino]benzoate](/img/structure/B2589624.png)

![N-(2-(2-((4-methoxybenzyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pyrazine-2-carboxamide](/img/structure/B2589635.png)

![N-(3-chlorophenyl)-5-(2-methoxyethyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2589637.png)